molecular formula C7H9NO3 B12863927 1-(5-Ethoxyoxazol-2-yl)ethanone

1-(5-Ethoxyoxazol-2-yl)ethanone

Cat. No.: B12863927
M. Wt: 155.15 g/mol
InChI Key: VFWHCIIXRILVOM-UHFFFAOYSA-N
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Description

1-(5-Ethoxyoxazol-2-yl)ethanone is an organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound has the molecular formula C7H9NO3 and is characterized by an ethoxy group attached to the oxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethoxyoxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl oxalyl chloride with an appropriate amine to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethoxyoxazol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid, while reduction can produce oxazolines .

Scientific Research Applications

1-(5-Ethoxyoxazol-2-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Ethoxyoxazol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Methylthiazol-2-yl)ethanone
  • 1-(5-Chlorothiazol-2-yl)ethanone
  • 1-(5-Phenylthiazol-2-yl)ethanone

Uniqueness

1-(5-Ethoxyoxazol-2-yl)ethanone is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications .

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

1-(5-ethoxy-1,3-oxazol-2-yl)ethanone

InChI

InChI=1S/C7H9NO3/c1-3-10-6-4-8-7(11-6)5(2)9/h4H,3H2,1-2H3

InChI Key

VFWHCIIXRILVOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(O1)C(=O)C

Origin of Product

United States

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